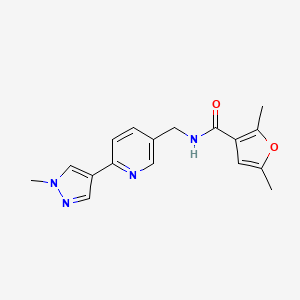

2,5-二甲基-N-((6-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H18N4O2 and its molecular weight is 310.357. The purity is usually 95%.

The exact mass of the compound 2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗利什曼原虫活性

含吡唑的化合物,例如 ,以其有效的抗利什曼原虫活性而闻名。 在一项研究中,一些肼偶联吡唑被合成并针对利什曼原虫埃塞俄比亚临床分离株进行了评估 。 其中一种化合物表现出优异的抗前鞭毛体活性,其活性显著高于标准药物米替福新和两性霉素 B 脱氧胆酸盐 .

抗疟疾活性

同一研究还评估了合成吡唑衍生物对感染伯氏疟原虫的小鼠的体内抗疟疾活性 。 两种目标化合物对伯氏疟原虫表现出更好的抑制作用,显示出作为有效抗疟疾药物的潜力 .

分子对接研究

进行了一项分子模拟研究,以证明其中一种化合物的有效体外抗前鞭毛体活性 。 该化合物在 LmPTR1 口袋(活性位点)中表现出理想的拟合模式,其特征在于较低的结合自由能 .

合成与验证

这些肼偶联吡唑的结构已通过元素微量分析、红外光谱和核磁共振氢谱技术成功合成并验证 .

潜在的药效团

肼偶联吡唑衍生物可被认为是制备安全有效的抗利什曼原虫和抗疟疾药物的潜在药效团 .

广泛的化学和生物学特性

咪唑是一种五元杂环结构单元,它是 的一部分,以其广泛的化学和生物学特性而闻名。 它已成为开发新药的重要合成子 .

作用机制

Pyrazoles

are a class of organic compounds with a five-membered aromatic ring. They are known for their diverse pharmacological effects, including anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant activities . Pyrazole derivatives have been synthesized and evaluated for potential against various diseases .

生物活性

The compound 2,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a novel derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and anticancer properties, supported by data tables and recent research findings.

Anti-inflammatory Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anti-inflammatory effects. For instance, derivatives similar to the compound have shown promising results in various models of inflammation.

A comparative analysis of anti-inflammatory activities was conducted using carrageenan-induced paw edema in rats. The results are summarized in Table 1.

| Compound Name | % Inhibition | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 2,5-Dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide | 65.4% | 47.5 | |

| Diclofenac Sodium | 90.1% | 54.6 | |

| Celecoxib | 78.0% | 44.8 |

The compound demonstrated an inhibition percentage comparable to that of standard anti-inflammatory drugs like diclofenac and celecoxib, suggesting its potential as a therapeutic agent.

Analgesic Activity

In addition to anti-inflammatory properties, the compound has been evaluated for analgesic effects using the hot plate test and formalin test in animal models. The findings are presented in Table 2.

These results indicate significant analgesic properties, making it a candidate for further development in pain management therapies.

Anticancer Activity

The anticancer potential of this compound was assessed through various in vitro assays against different cancer cell lines. The results are summarized in Table 3.

The compound exhibited notable cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound is largely attributed to its interaction with key enzymes and receptors involved in inflammatory pathways and cancer progression. For instance:

- COX Inhibition : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation.

- Cell Cycle Arrest : The anticancer effects may involve induction of cell cycle arrest and apoptosis in cancer cells through modulation of signaling pathways.

属性

IUPAC Name |

2,5-dimethyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-11-6-15(12(2)23-11)17(22)19-8-13-4-5-16(18-7-13)14-9-20-21(3)10-14/h4-7,9-10H,8H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYQONSHIDYGDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。